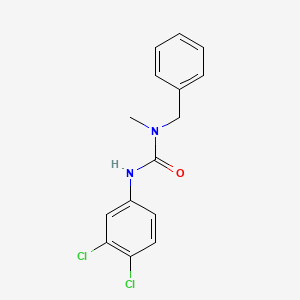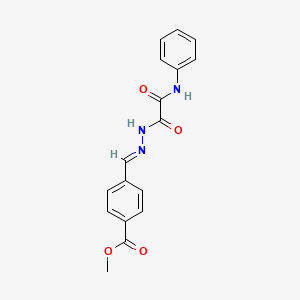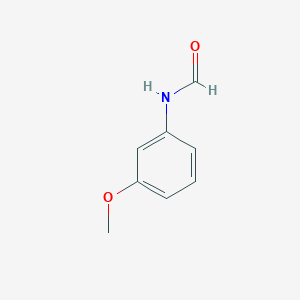
N-(3-methoxyphenyl)formamide
Descripción general
Descripción
N-(3-methoxyphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of formamide where the formyl group is attached to a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Formylation of Amines: One common method for preparing N-(3-methoxyphenyl)formamide involves the formylation of 3-methoxyaniline using formic acid or formic acid derivatives.
Dehydration of Formamides: Another method involves the dehydration of N-substituted formamides using reagents like triphenylphosphine and iodine in the presence of a tertiary amine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale formylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid acid catalysts like sulfonated rice husk ash has been explored for more sustainable and efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form N-(3-methoxyphenyl)methylamine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products:
Oxidation: 3-methoxybenzoic acid.
Reduction: N-(3-methoxyphenyl)methylamine.
Substitution: 3-bromo-N-(3-methoxyphenyl)formamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-methoxyphenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties .
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties .
Industry: In the materials science field, it is used in the synthesis of polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)formamide in biological systems involves its interaction with various molecular targets. It can act as a formylating agent, modifying proteins and other biomolecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)formamide: Similar structure but with the methoxy group at the 4-position.
N-(3-bromophenyl)formamide: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness: N-(3-methoxyphenyl)formamide is unique due to the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-6H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVYDLYKHFUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343762 | |
| Record name | N-(3-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27153-17-9 | |
| Record name | N-(3-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | META-FORMANISIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



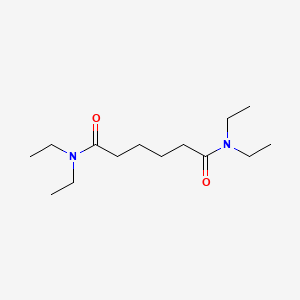

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
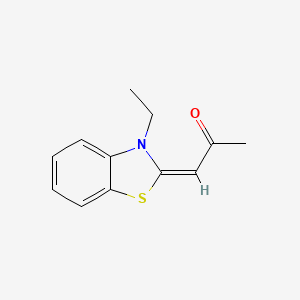
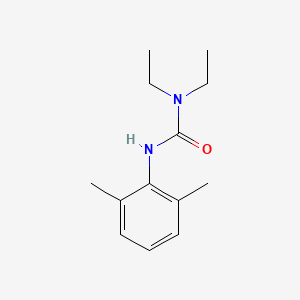

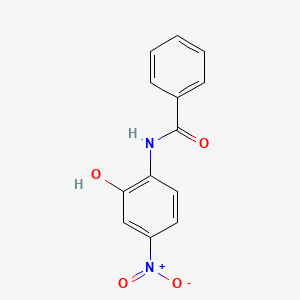
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

